(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Description
(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (hereafter referred to by its full IUPAC name) is a hydrolyzed metabolite of the carcinogenic diol epoxide (+)-(7R,8S,9S,10R)-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-anti-BPDE]. This tetrol is a biomarker for assessing human exposure to benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) linked to lung, skin, and other cancers via metabolic activation to DNA-reactive intermediates . The compound arises from the hydrolysis of the 9,10-epoxide group in (+)-anti-BPDE, a process critical in BaP’s metabolic pathway .
Properties
Molecular Formula |
C20H16O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m1/s1 |
InChI Key |
KWFVZAJQUSRMCC-ZRNYENFQSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H]([C@H]([C@@H]5O)O)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves multi-step organic synthesis designed to replicate the stereochemistry and functionalization of the biological metabolite. The main steps include:
| Step No. | Reaction Step | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Regiospecific Succinoylation | Introduction of succinoyl groups regioselectively on pyrene derivatives | Starting from 2-fluoropyrene, succinoyl chloride or equivalent reagents |
| 2 | Ring Closure | Formation of the benzo[a]pyrene core with correct ring fusion | Acid catalysis or thermal cyclization |
| 3 | Construction of 7,8-Dihydrodiol | Regio- and stereospecific dihydroxylation at positions 7 and 8 | Osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions |
| 4 | Epoxidation | Formation of epoxide intermediate at 9,10 positions | Meta-chloroperbenzoic acid (m-CPBA) |
| 5 | Hydrolysis of Epoxide | Conversion of epoxide to tetraol, yielding the four hydroxyl groups at 7,8,9,10 positions | Acidic or enzymatic hydrolysis |
This synthetic sequence ensures the stereochemical integrity of the (7R,8S,9S,10R) configuration through careful control of reaction conditions and stereoselective reagents.
Detailed Reaction Conditions and Notes
Oxidation to Dihydrodiol: Controlled oxidation is critical to avoid over-oxidation or epoxide formation at undesired positions. Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidants, with reaction pH maintained between 7 and 9 and temperature between 25–40°C to favor dihydrodiol formation.
Epoxidation: Meta-chloroperbenzoic acid (m-CPBA) is employed for epoxidation of the 9,10-double bond, favoring the formation of the anti-diol epoxide intermediate, which upon hydrolysis yields the tetraol.
Hydrolysis: Acidic hydrolysis of the epoxide ring opens it to form the tetrahydroxy groups. Enzymatic hydrolysis mimicking biological pathways has also been reported for stereospecific preparation.
Stereochemical Verification: The stereochemistry of the product is confirmed by chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Purity is typically >95% as verified by HPLC with UV detection at 254 nm.
Industrial and Biological Preparation Approaches
Metabolic Activation Route
An alternative preparation method mimics the biological metabolic activation of benzo[a]pyrene:
Step 1: Benzo[a]pyrene is enzymatically or chemically converted to benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) via cytochrome P450 enzymes or chemical oxidants.
Step 2: The BPDE intermediate undergoes hydrolysis to yield the tetraol this compound.
This method is often used in biochemical studies to produce the compound in small quantities for research purposes.
Chemical Reactions and Transformations
| Reaction Type | Description | Common Reagents/Conditions | Major Products/Notes |
|---|---|---|---|
| Oxidation | Conversion to quinones or further oxidized derivatives | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Quinones and other oxidized metabolites |
| Reduction | Conversion back to parent hydrocarbon or diols | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) | Stabilized tetrahydro derivatives |
| Substitution | Hydroxyl groups replaced by other functional groups | Acidic or basic catalysts, nucleophiles | Substituted benzo[a]pyrene derivatives |
These reactions are used to modify the compound for structure-activity relationship studies or for synthesis of analogues.
Summary Data Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-step Organic Synthesis | Succinoylation → Ring closure → Dihydroxylation → Epoxidation → Hydrolysis | High stereochemical control, scalable | Complex, multi-step, requires careful stereochemical control |
| Metabolic Activation Route | Enzymatic oxidation → Epoxide formation → Hydrolysis | Biologically relevant, mimics natural pathway | Low yield, limited scalability, requires enzymes or chemical mimics |
| Chemical Oxidation & Reduction | Controlled oxidation and reduction steps | Relatively straightforward for small scale | Risk of over-oxidation, stereochemical challenges |
Research Discoveries and Analytical Techniques
The compound is a key biomarker for benzo[a]pyrene exposure and is used in toxicological studies to assess DNA adduct formation and carcinogenic risk.
Analytical methods such as chiral HPLC, NMR, and LC-MS/MS with isotope-labeled standards are employed to confirm stereochemistry and quantify the compound in biological samples.
Studies have shown that the (7R,8S,9S,10R) stereochemistry is crucial for DNA intercalation and adduct formation, linking it directly to mutagenic and carcinogenic effects.
Chemical Reactions Analysis
Types of Reactions
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their metabolites.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves its interaction with cellular macromolecules:
Molecular Targets: The compound primarily targets DNA, forming adducts that can lead to mutations and cancer.
Pathways Involved: The compound is metabolized by cytochrome P450 enzymes to reactive intermediates that form DNA adducts, leading to carcinogenesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The carcinogenicity and biological activity of (7R,8S,9S,10R)-tetrol and its parent diol epoxide depend on stereochemistry, adduct formation, and repair susceptibility. Key comparisons are made with the following structurally related compounds:
Stereoisomeric BPDEs and Their Tetrols
(+)-anti-BPDE [(7R,8S,9S,10R)-BPDE]
- Configuration : The 7R,8S,9S,10R enantiomer has the 7-hydroxyl and epoxide oxygen in a trans arrangement .
- Biological Activity :
- Tetrol : The hydrolysis product (7R,8S,9S,10R)-tetrol is a urinary biomarker for BaP exposure .
(−)-anti-BPDE [(7S,8R,9R,10S)-BPDE]
- Configuration : Mirror-image enantiomer of (+)-anti-BPDE.
- Biological Activity: Weakly carcinogenic or non-carcinogenic in vivo . May act as a tumor promoter rather than initiator .
- Tetrol : Less studied, but its formation indicates distinct metabolic pathways.
syn-BPDE Isomers
- Configuration : 7-hydroxyl and epoxide oxygen are cis (e.g., 7R,8S,9R,10S-BPDE) .
- Biological Activity :
Key Structural and Functional Differences
Mechanistic Insights from Adduct Studies
- (+)-anti-BPDE Adducts :
- (−)-anti-BPDE and syn-BPDE Adducts: Less disruptive adduct conformations (e.g., intercalated structures) are more readily repaired by NER . For example, cis-opened (10R)-dA adducts derived from syn-BPDE exhibit minor groove alignment, enhancing repair enzyme access .
Biological Activity
(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) metabolite derived from benzo[a]pyrene (BaP), a well-known environmental contaminant and carcinogen. This compound has garnered attention due to its potential biological activities and implications in cancer research. Understanding its biological activity is crucial for assessing its role in toxicology and carcinogenesis.
- Molecular Formula : C20H16O4
- Molecular Weight : 320.34 g/mol
- CAS Number : 61490-66-2
The biological activity of this compound is primarily linked to its ability to form DNA adducts through interaction with cellular macromolecules. The compound can intercalate into the DNA structure due to its planar aromatic system. This interaction leads to significant distortions in the DNA double helix and can result in mutagenic changes.
Key Mechanisms:
- DNA Adduct Formation : The compound binds to guanine nucleobases in DNA, leading to mutations that can disrupt normal cellular functions and promote carcinogenesis .
- Oxidative Stress Induction : It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components including lipids and proteins .
- Aryl Hydrocarbon Receptor (AhR) Activation : The compound may activate AhR signaling pathways that regulate various genes involved in xenobiotic metabolism and cell proliferation .
Biological Effects
Research indicates several significant biological effects of this compound:
- Mutagenicity : Studies have demonstrated that this compound can induce mutations in human cells by causing guanine to thymine transversions in critical regions such as the p53 gene .
- Carcinogenic Potential : The compound's ability to form stable DNA adducts is associated with increased cancer risk. In particular, it has been implicated in lung carcinogenesis when combined with other environmental factors such as tobacco smoke .
- Cellular Toxicity : In vitro studies show that exposure leads to apoptosis in lung epithelial cells through mechanisms involving ROS and DNA damage .
Case Studies
- Lung Carcinogenesis : A study demonstrated that exposure to benzo[a]pyrene derivatives including this compound significantly increased the invasion and migration of human lung epithelial cells via AhR signaling pathways .
- Oxidative Stress Response : Research indicated that this compound can alter antioxidant enzyme levels and increase markers of oxidative stress in exposed cells. This response may contribute to the overall toxicity observed in various cell types .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to other PAHs.
| Compound | DNA Adduct Formation | Mutagenicity | Oxidative Stress Induction | Carcinogenic Potential |
|---|---|---|---|---|
| (7R,8S,9S,10R)-Tetrol | High | Yes | Moderate | High |
| Benzo[a]pyrene | Very High | Yes | High | Very High |
| Phenanthrene | Moderate | Yes | Low | Moderate |
Q & A
Q. What are the established synthetic routes for (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, and how is stereochemical purity ensured?
Synthesis typically involves sequential oxidation and reduction steps of benzo[a]pyrene (BaP) derivatives. Key reagents include:
- KMnO₄ for controlled oxidation to introduce hydroxyl groups.
- NaBH₄ for selective reduction to stabilize the tetrahydro configuration.
Reaction conditions (pH 7–9, 25–40°C) are critical to avoid epoxide formation . Post-synthesis, stereochemical validation employs chiral HPLC and NMR to confirm the (7R,8S,9S,10R) configuration. Purity (>95%) is verified via HPLC with UV detection at 254 nm .
Q. How does this compound contribute to carcinogenesis via DNA adduct formation?
The tetrol metabolite binds to DNA via intercalation and covalent adduction , primarily at guanine (N2 and N7 positions) and adenine (N6) residues. The (7R,8S,9S,10R) stereochemistry facilitates alignment with the DNA helix, promoting error-prone replication . Adducts like N²-BPDE-dG are linked to G→T transversions in oncogenes (e.g., K-ras, p53) . Quantification of adducts uses ³²P-postlabeling or LC-MS/MS with stable isotope-labeled standards .
Q. What analytical methods are used to detect this compound in biological matrices?
- Gas chromatography/negative ion chemical ionization mass spectrometry (GC-NICI-MS) for urinary metabolites, achieving sensitivity at pg/mL levels .
- Immunoassays (e.g., ELISA) with monoclonal antibodies targeting the tetrol structure .
- LC-UV/fluorescence for in vitro metabolic studies, leveraging its native fluorescence .
Q. How does stereochemistry influence its biological activity?
The (7R,8S,9S,10R) configuration enhances DNA-binding affinity by ~50% compared to enantiomers. This stereospecificity dictates adduct conformation (e.g., trans- vs. *cis-*opened epoxides), affecting repair efficiency by nucleotide excision repair (NER) pathways. For example, adducts with syn-glycosidic torsion angles evade NER recognition .
Advanced Research Questions
Q. What experimental design challenges arise in studying its metabolic activation pathways?
- Controlled metabolic activation : Microsomal CYP450 enzymes (e.g., CYP1A1) must be stabilized to generate reactive intermediates like anti-BPDE without overoxidation. Use NADPH-regenerating systems and glutathione traps to capture electrophilic species .
- Isotope dilution assays : Deuterated analogs (e.g., tetrol-d8) are spiked into biological samples to correct for matrix effects during LC-MS quantification .
Q. How do contradictions in mutagenicity data arise across studies?
Discrepancies stem from:
- Adduct stereochemistry : anti- vs. *syn-*adducts show divergent mutagenic profiles (e.g., *anti-*adducts induce G→T, while *syn-*adducts cause A→T mutations) .
- DNA sequence context : Adducts in K-ras codon 12 (5'-GGT-3') are 3× more mutagenic than in codon 61 (5'-CAA-3') due to structural distortion .
- Repair pathway variability : Mismatch repair (MMR)-deficient cells show 10× higher mutation frequencies .
Q. What methodologies elucidate the repair kinetics of its DNA adducts?
Q. How do metabolic pathways differ between in vitro and in vivo models?
Q. What advanced techniques resolve its adduct-induced DNA structural distortions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
